(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride
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Overview
Description
Preparation Methods
The preparation of (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride involves synthetic routes that typically include the reaction of 2-ethyl-1,4-diazepane with formaldehyde, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.
Scientific Research Applications
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride can be compared with other similar compounds, such as:
(2-Ethyl-1,4-diazepan-1-yl)methanol: The base compound without the dihydrochloride salt.
1,4-Diazepane derivatives: Compounds with similar diazepane structures but different substituents.
Methanol derivatives: Compounds with similar methanol functional groups but different core structures. The uniqueness of this compound lies in its specific combination of the diazepane ring and methanol group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1185298-88-7 |
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Molecular Formula |
C8H19ClN2O |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
(2-ethyl-1,4-diazepan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-2-8-6-9-4-3-5-10(8)7-11;/h8-9,11H,2-7H2,1H3;1H |
InChI Key |
OAENUBMMEZXJKM-UHFFFAOYSA-N |
SMILES |
CCC1CNCCCN1CO.Cl.Cl |
Canonical SMILES |
CCC1CNCCCN1CO.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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